An In-depth Technical Guide to 2,5-Dibromohydroquinone: Chemical Properties and Structure
An In-depth Technical Guide to 2,5-Dibromohydroquinone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromohydroquinone is a halogenated aromatic organic compound that serves as a valuable intermediate in various chemical syntheses.[1][2] Its structure, characterized by a hydroquinone (B1673460) ring substituted with two bromine atoms, imparts specific reactivity and properties that are of interest in the fields of medicinal chemistry, materials science, and electronic chemicals.[2] This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2,5-Dibromohydroquinone, supported by experimental data and protocols.
Chemical Structure and Identifiers
The structural identity of 2,5-Dibromohydroquinone is well-defined by various nomenclature and registry systems, ensuring its unambiguous identification in research and development.
Table 1: Structural Identifiers for 2,5-Dibromohydroquinone
| Identifier | Value | Source |
| IUPAC Name | 2,5-dibromobenzene-1,4-diol | [3] |
| CAS Number | 14753-51-6 | [3] |
| Molecular Formula | C₆H₄Br₂O₂ | [3][4] |
| SMILES | C1=C(C(=CC(=C1Br)O)Br)O | [3][5] |
| InChI | 1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | [3][5] |
| InChIKey | VALXCIRMSIFPFN-UHFFFAOYSA-N | [3][5] |
Physicochemical Properties
The physical and chemical properties of 2,5-Dibromohydroquinone are crucial for its handling, application, and integration into synthetic pathways.
Table 2: Physicochemical Data for 2,5-Dibromohydroquinone
| Property | Value | Source |
| Molecular Weight | 267.90 g/mol | [3][4][5] |
| Appearance | White to light yellow or light yellow-red powder/crystals | |
| Melting Point | 191-194 °C (lit.) | [5][6] |
| Assay (Purity) | >98.0% (GC) | |
| Linear Formula | (Br)₂C₆H₂(OH)₂ | [5] |
Spectral Data
Spectroscopic analysis is fundamental to confirming the structure and purity of 2,5-Dibromohydroquinone. The following data has been reported:
Table 3: Spectroscopic Data for 2,5-Dibromohydroquinone
| Technique | Data Source/Reference |
| ¹³C NMR Spectroscopy | Spectra available from Bio-Rad Laboratories, Inc. and W. Robien, Inst. of Org. Chem., Univ. of Vienna. |
| ATR-IR Spectroscopy | Spectra available from Bio-Rad Laboratories, Inc. and Sigma-Aldrich Co. LLC. |
| Mass Spectrometry (GC-MS) | Spectra available from John Wiley & Sons, Inc. |
| ¹H NMR Spectroscopy | ¹H NMR (300 MHz, CDCl₃): δ 7.14 (2H, s), 5.2 (2H, br, s). |
Experimental Protocols
Synthesis of 2,5-Dibromohydroquinone from Hydroquinone
A common method for the synthesis of 2,5-dibromo-1,4-benzenediol involves the direct bromination of hydroquinone.[1]
Detailed Methodology: [1]
-
Reaction Setup: To a 1 L three-necked flask equipped with a nitrogen inlet and a gas outlet, add hydroquinone (20 g, 182 mmol) and 200 mL of glacial acetic acid.
-
Inert Atmosphere: Place the flask in an ice bath and initiate a nitrogen gas flow.
-
Bromination: Slowly add bromine (60.9 g, 381 mmol) dropwise through a dropping funnel over a period of 20 minutes. A white solid is expected to precipitate during the addition.
-
Reaction Completion: After the dropwise addition is complete, continue to stir the reaction mixture at room temperature for 12 hours.
-
Workup: Upon completion of the reaction, cool the mixture in an ice bath.
-
Isolation and Purification: Collect the white solid product by filtration and wash it with cold water until the filtrate is neutral.
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Drying: Dry the final product, 2,5-dibromo-1,4-benzenediol, under a vacuum. The reported yield is 41.4 g (85%).
-
Characterization: The product can be characterized by ¹H NMR.
Caption: Synthesis of 2,5-Dibromohydroquinone.
Biological Activity and Signaling Pathways
While direct and extensive research on the specific signaling pathways modulated by 2,5-Dibromohydroquinone is limited, the biological activities of related hydroquinone and benzoquinone derivatives offer valuable insights for drug development professionals. For instance, the parent compound, benzoquinone, has been shown to activate the ERK/MAPK signaling pathway through the production of reactive oxygen species (ROS) in HL-60 cells.[7] Furthermore, brominated methyl hydroquinone has been investigated for its inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, suggesting potential anti-inflammatory applications.[8] The biological activity of 2,5-Di-tert-butylhydroquinone, another derivative, is primarily centered on enzyme inhibition, notably of the Sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump.[9]
These findings suggest that 2,5-Dibromohydroquinone could be a candidate for investigation in pathways related to cellular proliferation, inflammation, and calcium homeostasis. Further research is warranted to elucidate its specific molecular targets and mechanisms of action.
Caption: General Workflow for Chemical Analysis.
Safety and Handling
2,5-Dibromohydroquinone is associated with certain hazards and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information for 2,5-Dibromohydroquinone
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): When handling 2,5-Dibromohydroquinone, it is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves.[5][6]
Storage: Store in a well-ventilated place. Keep container tightly closed.[3] It is classified under Storage Class Code 11 for combustible solids.[5]
Conclusion
2,5-Dibromohydroquinone is a well-characterized compound with established physicochemical properties and spectral data. Its synthesis from hydroquinone is a straightforward process, making it an accessible intermediate for further chemical exploration. While its specific biological roles are still under investigation, the activities of related compounds suggest potential applications in modulating key cellular pathways. This guide provides a foundational resource for researchers and professionals working with or considering the use of 2,5-Dibromohydroquinone in their scientific endeavors.
References
- 1. 2,5-DIBROMOHYDROQUINONE | 14753-51-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,5-Dibromohydroquinone | C6H4Br2O2 | CID 280945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2,5-ジブロモヒドロキノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,5-二溴对苯二酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
